Cas no 99758-96-0 (Benzene, 1-chloro-3-(1,1-dimethylethyl)-5-methyl-2,4,6-trinitro-)
99758-96-0 structure
Product Name:Benzene, 1-chloro-3-(1,1-dimethylethyl)-5-methyl-2,4,6-trinitro-
CAS No:99758-96-0
MF:C11H12ClN3O6
MW:317.682481765747
CID:750077
PubChem ID:71332180
Update Time:2025-04-19
Benzene, 1-chloro-3-(1,1-dimethylethyl)-5-methyl-2,4,6-trinitro- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-chloro-3-(1,1-dimethylethyl)-5-methyl-2,4,6-trinitro-
- 1-tert-butyl-3-chloro-5-methyl-2,4,6-trinitrobenzene
- DTXSID20760674
- 99758-96-0
-
- Inchi: 1S/C11H12ClN3O6/c1-5-8(13(16)17)6(11(2,3)4)10(15(20)21)7(12)9(5)14(18)19/h1-4H3
- InChI Key: SGFYRZBDFJTFRK-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C)C(=C(C=1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 317.0414628g/mol
- Monoisotopic Mass: 317.0414628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 138Ų
Benzene, 1-chloro-3-(1,1-dimethylethyl)-5-methyl-2,4,6-trinitro- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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